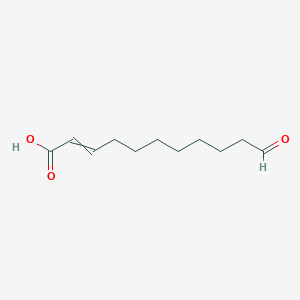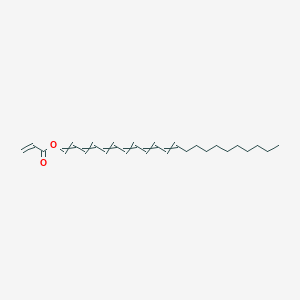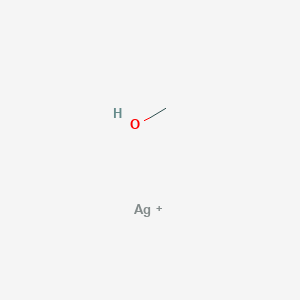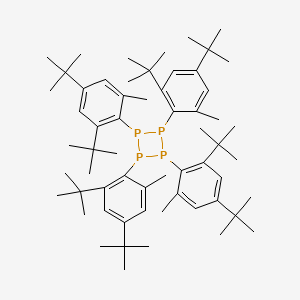
11-Oxoundec-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Oxoundec-2-enoic acid is a long-chain fatty acid with a unique structure that includes a keto group at the 11th position and a double bond at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-Oxoundec-2-enoic acid can be achieved through several methods. One common approach involves the Wittig reaction, which allows for the formation of the double bond at the 2nd position . The reaction typically involves the use of a phosphonium ylide and an aldehyde or ketone under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale organic synthesis techniques. These methods often require precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
11-Oxoundec-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The keto group at the 11th position can be further oxidized to form carboxylic acids.
Reduction: The double bond at the 2nd position can be reduced to form saturated fatty acids.
Substitution: The keto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of substituted fatty acids with various functional groups.
Aplicaciones Científicas De Investigación
11-Oxoundec-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential antimicrobial agent.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 11-Oxoundec-2-enoic acid involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis . Additionally, its anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses .
Comparación Con Compuestos Similares
Similar Compounds
Undecylenic acid: Another long-chain fatty acid with antifungal properties.
Oleic acid: A monounsaturated fatty acid with anti-inflammatory and anticancer properties.
Erucic acid: A long-chain fatty acid with industrial applications.
Uniqueness
11-Oxoundec-2-enoic acid is unique due to its specific structural features, such as the keto group at the 11th position and the double bond at the 2nd position. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
143223-12-5 |
|---|---|
Fórmula molecular |
C11H18O3 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
11-oxoundec-2-enoic acid |
InChI |
InChI=1S/C11H18O3/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h7,9-10H,1-6,8H2,(H,13,14) |
Clave InChI |
FWIKEUUKDQPWLV-UHFFFAOYSA-N |
SMILES canónico |
C(CCCC=CC(=O)O)CCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5-[(acetyloxy)methyl]-5,6-dihydro-](/img/structure/B12561254.png)


![7-Chloro-4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]quinoline](/img/structure/B12561268.png)



![4-[2-(2-chlorophenyl)-4-(3-methoxyphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B12561293.png)





